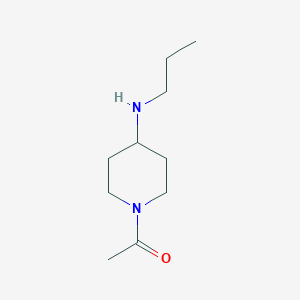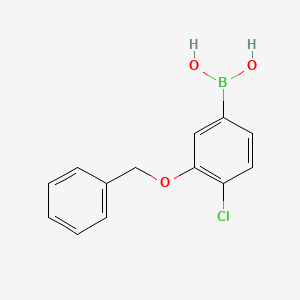
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
Overview
Description
“(3-(Benzyloxy)-4-chlorophenyl)boronic acid” is a type of boronic acid. Boronic acids are widely used in organic chemistry and medicinal chemistry due to their stability and their ability to form reversible covalent bonds . They are often used as building blocks and synthetic intermediates . The molecular formula of this compound is C6H5CH2OC6H4B(OH)2 .
Molecular Structure Analysis
The molecular structure of “(3-(Benzyloxy)-4-chlorophenyl)boronic acid” consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O) . The average mass of the molecule is 228.051 Da .
Chemical Reactions Analysis
Boronic acids, including “(3-(Benzyloxy)-4-chlorophenyl)boronic acid”, are known to participate in a variety of chemical reactions. These include the Suzuki-Miyaura coupling, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . Other transformations based on boronic acids include the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Benzyloxy)-4-chlorophenyl)boronic acid” include a melting point of 125-130 °C . The compound is a solid at room temperature .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is celebrated for its mild conditions and tolerance of various functional groups .
Sensing Applications
Boronic acids, including (3-(Benzyloxy)-4-chlorophenyl)boronic acid , have unique interactions with diols and Lewis bases like fluoride or cyanide anions. These interactions make them excellent candidates for sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems to identify small molecules like glucose or larger biomolecules .
Synthesis of Electrophilic Fluorination Reagents
This compound serves as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagents. These reagents are crucial in the synthesis of positron emission tomography (PET) imaging agents , which are used in medical diagnostics to visualize metabolic processes in the body .
Cascade Reactions
3-BENZYLOXY-4-CHLOROPHENYLBORONIC ACID: is utilized in palladium-catalyzed cascade reactions for the synthesis of substituted isoindolines. Isoindolines are valuable scaffolds in medicinal chemistry, often found in compounds with biological activity .
Ruthenium-Catalyzed Hydrogenation
The compound is a reactant in ruthenium-catalyzed hydrogenation reactions. Hydrogenation is a critical step in the manufacture of various chemical products, ranging from bulk chemicals to complex pharmaceuticals .
Colorimetric Assays for Biomacromolecules
Boronic acid-modified molecules and nanomaterials, including (3-(Benzyloxy)-4-chlorophenyl)boronic acid , are used in colorimetric assays for biomacromolecules. These assays are important for detecting and quantifying biological substances like proteins and enzymes in research and clinical diagnostics .
Safety And Hazards
Future Directions
The future of boronic acids in medicinal chemistry is promising. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . The preparation of compounds with this chemical group is relatively simple and well-known . Therefore, the relevance of extending studies with boronic acids in medicinal chemistry is reinforced, with the aim of obtaining new promising drugs shortly .
properties
IUPAC Name |
(4-chloro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629647 | |
| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)-4-chlorophenyl)boronic acid | |
CAS RN |
1007170-24-2 | |
| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

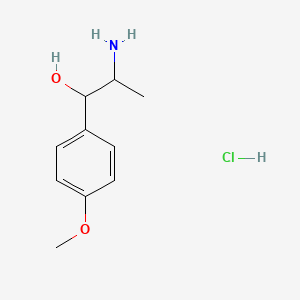

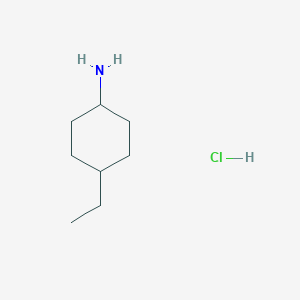


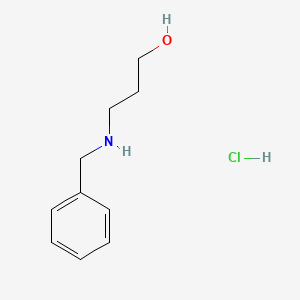



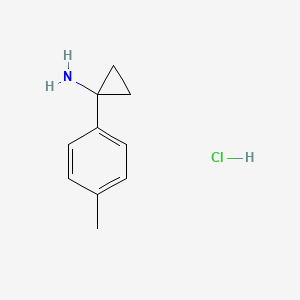
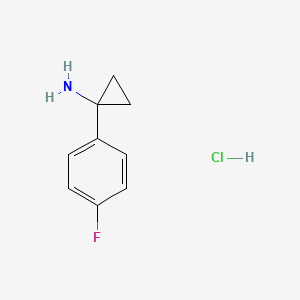
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)

